molecular formula C19H16ClFO4 B13006218 Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate

Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate

Cat. No.: B13006218
M. Wt: 362.8 g/mol
InChI Key: NMCDJLXVQDYNMB-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate is a synthetic benzoate ester derivative characterized by a propargyl (prop-2-yn-1-yl) ester group, a chloro-substituted aromatic ring, and a 4-fluorobenzyl ether moiety.

Properties

Molecular Formula

C19H16ClFO4

Molecular Weight

362.8 g/mol

IUPAC Name

prop-2-ynyl 3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C19H16ClFO4/c1-3-9-24-19(22)14-10-16(20)18(17(11-14)23-4-2)25-12-13-5-7-15(21)8-6-13/h1,5-8,10-11H,4,9,12H2,2H3

InChI Key

NMCDJLXVQDYNMB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OCC#C)Cl)OCC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 3-chloro-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoic acid with prop-2-yn-1-ol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant flow rates can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to modulation of cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The compound’s 3-chloro-5-ethoxy-4-((4-fluorobenzyl)oxy) substitution pattern distinguishes it from related benzoate derivatives. For example:

  • YT-6-2 (R)-1-(3,4-bis((4-fluorobenzyl)oxy)phenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol () shares the 4-fluorobenzyl ether group but lacks the propargyl ester and chloro substituents. The additional bis-benzyloxy groups in YT-6-2 enhance hydrophobicity compared to the target compound’s mixed substituents .
  • Compound 5 (Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoate) () incorporates a 4-fluorobenzyl group but features a thiazolidinone core and a silyl ester, which alter solubility and steric bulk compared to the propargyl ester in the target molecule .

Ester Group Variations

The propargyl ester in the target compound contrasts with ethyl esters in derivatives like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) (). Propargyl groups are more reactive due to the terminal alkyne, enabling click chemistry applications, whereas ethyl esters are typically hydrolytically stable but less versatile in synthetic modifications .

Biological Activity

Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H16ClFO4C_{19}H_{16}ClFO_4 with a molecular weight of 362.78 g/mol. It features a benzoate backbone with various substituents that may influence its biological activity.

Research indicates that compounds similar to this compound may interact with specific biological targets, such as protein kinases and phosphatases. For example, studies have shown that certain derivatives can act as inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling and cancer progression . Inhibition of PTP1B can enhance insulin sensitivity and has been linked to potential anti-diabetic effects.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity IC50 Value Reference
PTP1B Inhibition2.8 µM
Cytotoxicity against HT-293.38 µM
VEGFR2 Kinase Inhibition0.014 µM

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the cytotoxic effects of various benzoate derivatives, including those structurally related to this compound, on human cancer cell lines (HT-29). The compound exhibited significant cytotoxicity with an IC50 value of 3.38 µM, indicating its potential as an anticancer agent .
  • Inhibition of Angiogenesis : Another study focused on the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2), a critical regulator of angiogenesis in tumors. The compound demonstrated potent inhibition (IC50 = 0.014 µM), suggesting its utility in targeting tumor growth through angiogenesis modulation .
  • Computational Studies : Advanced computational methods, including molecular docking simulations, have been employed to predict the binding affinity of this compound to various proteins involved in cancer pathways. These studies provide insights into the compound's mechanism of action and help identify potential therapeutic targets .

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